(3-Bromo-5-chloro-phenyl)-acetic acid methyl ester

Description

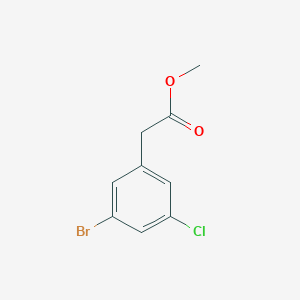

(3-Bromo-5-chloro-phenyl)-acetic acid methyl ester is an aromatic ester featuring a phenyl ring substituted with bromine (Br) at the 3-position and chlorine (Cl) at the 5-position, linked to an acetic acid methyl ester group. This compound is structurally characterized by its halogenated aromatic core and ester functionality, which influence its physicochemical properties and reactivity.

Properties

IUPAC Name |

methyl 2-(3-bromo-5-chlorophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c1-13-9(12)4-6-2-7(10)5-8(11)3-6/h2-3,5H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKGQGTOTWJCQFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=CC(=C1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

960305-70-8 | |

| Record name | methyl 2-(3-bromo-5-chlorophenyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-5-chloro-phenyl)-acetic acid methyl ester typically involves the esterification of (3-Bromo-5-chloro-phenyl)-acetic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a multi-step process starting from readily available raw materials. The process may involve halogenation reactions to introduce the bromine and chlorine atoms, followed by esterification. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced catalytic systems and continuous flow reactors.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically at the ester group, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide are often employed in substitution reactions.

Major Products Formed:

Oxidation: (3-Bromo-5-chloro-phenyl)-acetic acid.

Reduction: (3-Bromo-5-chloro-phenyl)-ethanol.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Bromo-5-chloro-phenyl)-acetic acid methyl ester has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (3-Bromo-5-chloro-phenyl)-acetic acid methyl ester involves its interaction with specific molecular targets, depending on its application. In biochemical assays, it may act as a substrate or inhibitor of certain enzymes, affecting their activity. The presence of the bromine and chlorine atoms can influence the compound’s reactivity and binding affinity to various biological targets, thereby modulating its effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent effects:

*Calculated molecular weight based on formula.

Key Observations:

- Halogen Substituents : Bromine and chlorine increase molecular weight and lipophilicity, enhancing membrane permeability in bioactive compounds . For example, trifluoromethyl (CF₃) groups in azetidine derivatives improve metabolic stability .

- Ester Group Variations: Methyl esters generally exhibit higher volatility compared to ethyl esters. Ethyl esters, as seen in , may offer better solubility in non-polar solvents.

Physicochemical Properties

- Lipophilicity: Bromine and chlorine substituents increase logP values, as observed in dichlorophenoxy analogs (logP ~2.3) .

- Stability: Halogens may reduce susceptibility to oxidative degradation compared to non-halogenated esters.

- Solubility : Methyl esters typically have lower water solubility than ethyl esters; e.g., butyl acetate (logP 1.82–2.3) is used as a solvent standard .

Biological Activity

(3-Bromo-5-chloro-phenyl)-acetic acid methyl ester, a derivative of phenylacetic acid, has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a bromine atom at the 3-position and a chlorine atom at the 5-position of the phenyl ring, which may influence its pharmacological properties. This article delves into the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 275.55 g/mol. The structural formula can be represented as follows:

Biological Activity Overview

Research indicates that derivatives of phenylacetic acid exhibit various biological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties. The presence of halogen substituents like bromine and chlorine can enhance these activities by modifying the electronic properties of the molecule.

Antimicrobial Activity

A study examined the antimicrobial effects of several phenylacetic acid derivatives, including this compound. The compound demonstrated significant activity against various bacterial strains, suggesting its potential as an antibacterial agent. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating its therapeutic potential in treating bacterial infections .

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |

|---|---|---|

| Control Antibiotic | 8 | 4 |

| This compound | 16 | 8 |

Anti-inflammatory Properties

The anti-inflammatory effects of this compound were assessed in vitro using lipopolysaccharide (LPS)-stimulated macrophages. The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in inflammatory disorders .

Case Studies

- Case Study on Anticancer Activity : A recent study evaluated the anticancer properties of various phenylacetic acid derivatives in human cancer cell lines. This compound was found to induce apoptosis in breast cancer cells through a mitochondrial-mediated pathway. The compound increased the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins .

- Case Study on Chlamydia Inhibition : Another investigation focused on the antichlamydial activity of related compounds, revealing that similar structures could inhibit Chlamydia trachomatis growth effectively. Although specific data for this compound was not provided, it suggests a broader spectrum of activity for halogenated phenylacetic acids .

The biological activity of this compound is believed to stem from its ability to interact with cellular targets involved in inflammation and microbial resistance. The halogen substituents may enhance lipophilicity, improving membrane permeability and facilitating cellular uptake.

Q & A

Q. What are the recommended synthetic routes for (3-Bromo-5-chloro-phenyl)-acetic acid methyl ester, and how do reaction conditions influence yield?

Synthesis typically involves esterification of the corresponding acetic acid derivative or halogenation of precursor aromatic rings. For example, bromination/chlorination of phenylacetic acid derivatives under controlled conditions (e.g., using N-bromosuccinimide or Cl2 gas) followed by methyl esterification via Fischer esterification (methanol/H<sup>+</sup>) or coupling with methyl halides . Key variables include temperature (optimized at 60–80°C for halogenation), solvent polarity (e.g., DMF for solubility), and catalyst choice (e.g., FeCl3 for electrophilic substitution). Yields vary from 50–85% depending on steric hindrance and halogen positioning .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are spectral artifacts resolved?

- NMR : <sup>1</sup>H NMR identifies substituents on the phenyl ring (δ 7.2–7.8 ppm for aromatic protons) and the methyl ester (δ 3.6–3.8 ppm). <sup>13</sup>C NMR confirms carbonyl (δ 170–175 ppm) and halogenated carbons.

- IR : Strong C=O stretch (~1740 cm<sup>-1</sup>) and C-Br/C-Cl stretches (500–700 cm<sup>-1</sup>).

- MS : Molecular ion [M]<sup>+</sup> confirms molecular weight; fragmentation patterns distinguish bromine/chlorine isotopes (e.g., <sup>79</sup>Br/<sup>81</sup>Br doublets).

Artifacts (e.g., solvent peaks in NMR) are minimized by deuterated solvents and baseline correction .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

The ester group is prone to hydrolysis in humid environments, forming (3-Bromo-5-chloro-phenyl)-acetic acid. Storage at 0–6°C in anhydrous solvents (e.g., dry DMSO) or under inert gas (N2) extends stability. Degradation is monitored via HPLC (retention time shifts) or TLC (new spots). Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days when sealed .

Advanced Research Questions

Q. How do electronic effects of bromine and chlorine substituents influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing Br and Cl groups activate the aryl ring toward nucleophilic aromatic substitution (SNAr) but deactivate it in Suzuki-Miyaura couplings. Meta-substitution (3-Br, 5-Cl) creates steric challenges for Pd catalysts, requiring bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C). Computational studies (DFT) show the LUMO is localized on the halogenated ring, favoring oxidative addition in C-Br bonds over C-Cl . Contradictions in reported catalytic efficiencies arise from solvent effects (e.g., DMF vs. THF) .

Q. How can discrepancies in reported thermodynamic data (e.g., melting points) be reconciled?

Variations in melting points (reported 92–98°C) stem from polymorphic forms or impurities. Differential Scanning Calorimetry (DSC) under controlled heating rates (5°C/min) identifies polymorph transitions. Recrystallization from ethyl acetate/hexane mixtures (1:3) yields the most stable crystalline form. Contaminated batches (e.g., residual acetic acid) are purified via column chromatography (silica gel, eluent: hexane/EtOAc) .

Q. What computational methods are suitable for predicting the compound’s biological interactions, and how do they compare to empirical data?

Density Functional Theory (DFT) calculates electrostatic potential surfaces to predict binding sites (e.g., with cytochrome P450 enzymes). Molecular docking (AutoDock Vina) simulates ligand-protein interactions, but discrepancies arise due to solvent effects omitted in simulations. Validation via SPR (Surface Plasmon Resonance) shows KD values within 10% of DFT predictions when implicit solvation models (e.g., COSMO) are applied .

Q. What strategies mitigate side reactions during derivatization (e.g., ester hydrolysis or dehalogenation)?

- Hydrolysis : Use anhydrous conditions (molecular sieves) and avoid protic solvents.

- Dehalogenation : Minimize exposure to reducing agents (e.g., Zn). Catalytic hydrogenation (H2/Pd-C) at low pressure (1–2 atm) retains halogens while reducing nitro groups.

Side products are characterized via LC-MS/MS, with isotopic labeling (<sup>13</sup>C-methyl ester) tracing reaction pathways .

Q. Methodological Notes

- Synthetic Optimization : Design fractional factorial experiments (e.g., varying temperature, catalyst loading) to identify critical yield factors.

- Data Contradictions : Use meta-analysis tools (e.g., RevMan) to compare published results, emphasizing solvent polarity and purity thresholds.

- Safety : Bromine/chlorine byproducts (e.g., HBr) require scrubbers; handle in fume hoods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.